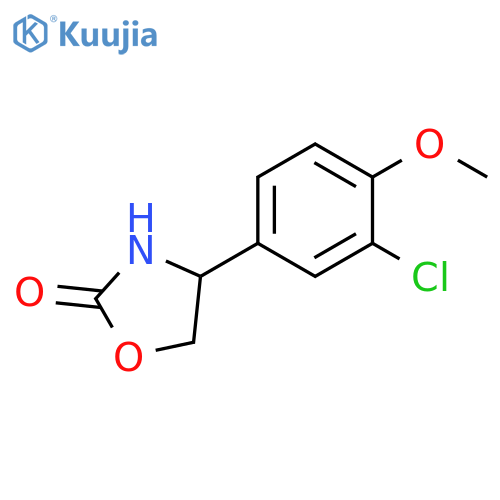

Cas no 1467100-59-9 (4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one

- 2-Oxazolidinone, 4-(3-chloro-4-methoxyphenyl)-

- AKOS014925228

- 4-(3-Chloro-4-methoxyphenyl)oxazolidin-2-one

- 1467100-59-9

- CS-0349764

- EN300-1967433

-

- インチ: 1S/C10H10ClNO3/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13)

- InChIKey: WNXBKVHXJHJNIV-UHFFFAOYSA-N

- ほほえんだ: O1CC(C2=CC=C(OC)C(Cl)=C2)NC1=O

計算された属性

- せいみつぶんしりょう: 227.0349209g/mol

- どういたいしつりょう: 227.0349209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.320±0.06 g/cm3(Predicted)

- ふってん: 457.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 11.84±0.40(Predicted)

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1967433-1.0g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 1g |

$1070.0 | 2023-05-31 | ||

| Enamine | EN300-1967433-1g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 1g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1967433-10g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1967433-0.1g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1967433-5g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 5g |

$2028.0 | 2023-09-16 | ||

| Enamine | EN300-1967433-10.0g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 10g |

$4606.0 | 2023-05-31 | ||

| Enamine | EN300-1967433-0.05g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1967433-0.5g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-1967433-5.0g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 5g |

$3105.0 | 2023-05-31 | ||

| Enamine | EN300-1967433-2.5g |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one |

1467100-59-9 | 2.5g |

$1370.0 | 2023-09-16 |

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one 関連文献

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-oneに関する追加情報

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one: A Comprehensive Overview

4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one, identified by the CAS Registry Number 1467100-59-9, is a significant compound in the field of organic chemistry and medicinal chemistry. This compound belongs to the class of oxazolidinone derivatives, which have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a central oxazolidinone ring fused with a substituted phenyl group, making it a promising candidate for various pharmacological studies.

The synthesis of 4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one involves a series of well-established organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, which is crucial for its potential use in therapeutic applications. The presence of electron-withdrawing groups such as chlorine and methoxy on the aromatic ring enhances the compound's stability and bioavailability, making it an attractive target for further research.

From a structural perspective, the oxazolidinone ring in 4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one contributes to its unique chemical properties. The ring system is known for its ability to form hydrogen bonds, which plays a critical role in molecular recognition and binding interactions. This feature has been exploited in the design of various bioactive molecules, including antibiotics and anticancer agents. Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents targeting specific cellular pathways.

The biological activity of 4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one has been extensively investigated in recent years. Experimental data from preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, which could be beneficial in treating chronic inflammatory diseases. Furthermore, its ability to inhibit key enzymes involved in cancer progression has positioned it as a promising candidate in anticancer drug development.

In terms of pharmacokinetics, 4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one demonstrates favorable absorption and distribution profiles, which are essential for its effectiveness as a drug candidate. Advanced computational modeling techniques have been employed to predict its pharmacokinetic parameters, providing valuable insights into its potential clinical performance. These studies underscore the importance of understanding the relationship between chemical structure and biological activity when designing new drugs.

The application of oxazolidinone derivatives, including 4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one, extends beyond medicinal chemistry into materials science and catalysis. Researchers have explored the use of these compounds as catalysts in asymmetric synthesis and as building blocks for advanced materials with tailored properties. Such versatility highlights the significance of studying these compounds across multiple disciplines.

In conclusion, 4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one, with its unique chemical structure and diverse biological activities, represents a valuable asset in contemporary chemical research. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in drug discovery and materials science.

1467100-59-9 (4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one) 関連製品

- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)

- 2228222-46-4(tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate)

- 951887-64-2(8-Chloro-8-nonenenitrile)

- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)

- 1192141-66-4(Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene]chloro-)

- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)

- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)

- 1363382-99-3(tert-butyl N-[cis-4-fluoropiperidin-3-yl]carbamate)

- 953938-98-2(2-{(2,4-dichlorophenyl)methylsulfanyl}-5-phenyl-1H-imidazole)

- 898782-76-8(2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)